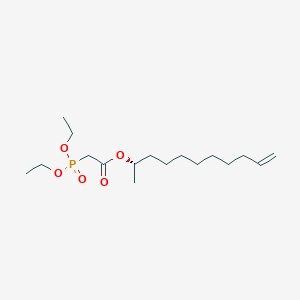
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 2-hydroxybenzaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes. Its chemical properties may impart desirable characteristics to these materials, such as enhanced stability or specific optical properties.
Mécanisme D'action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring and hydroxyphenyl group could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile: can be compared with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiazole ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse functionalizations and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H10N2OS |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10N2OS/c17-10-12(9-11-5-1-3-7-14(11)19)16-18-13-6-2-4-8-15(13)20-16/h1-9,19H/b12-9+ |
Clé InChI |
CQYMGFZYMISQHH-FMIVXFBMSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)

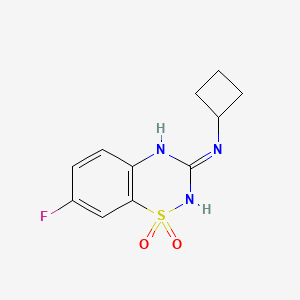
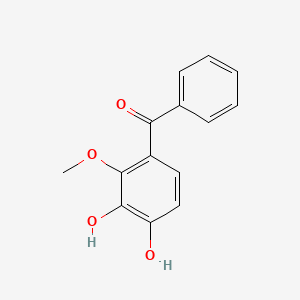

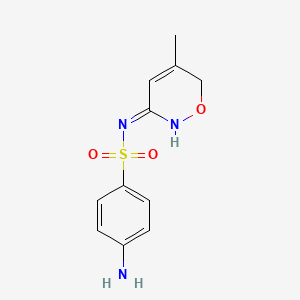
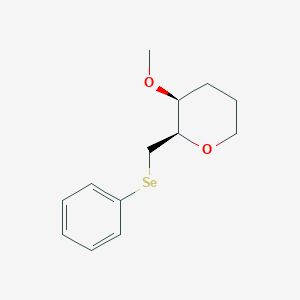
![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
![5-(2H-1,3-Dithiol-2-ylidene)-5,6-dihydro-4H-cyclopenta[c][1,2,5]thiadiazole](/img/structure/B12565012.png)

![1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B12565029.png)
![2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B12565030.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)
